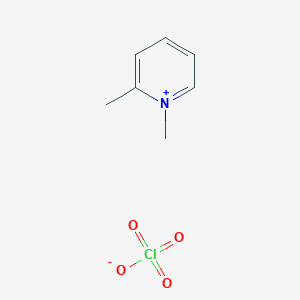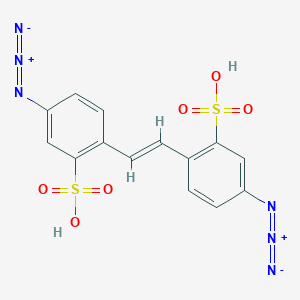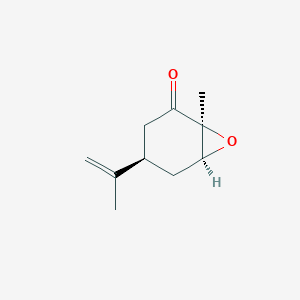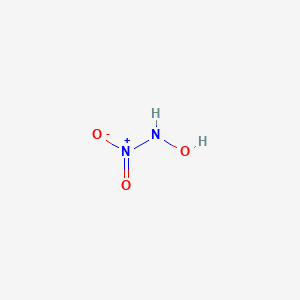
N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide, also known as CPES, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism Of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide has also been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in various physiological processes.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of enzyme activity, and the potential to act as an adsorbent for pollutants. However, further research is needed to fully understand the effects of N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide on various biological systems.
Advantages And Limitations For Lab Experiments
One advantage of using N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide in lab experiments is its potential applications in various fields, including medicinal chemistry, material science, and environmental science. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide, including the development of novel anticancer agents based on N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide, the synthesis of novel materials using N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide as a building block, and the development of N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide-based adsorbents for the removal of pollutants from water. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide.
Synthesis Methods
N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide can be synthesized using different methods, including the reaction of 5-chloro-2-aminopyridine with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 5-chloro-2-aminopyridine with 4-ethylbenzenesulfonyl isocyanate in the presence of a base such as triethylamine. Both methods result in the formation of N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide, which can be purified using various techniques such as recrystallization or column chromatography.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide has been used as a building block for the synthesis of novel materials with potential applications in electronic devices. In environmental science, N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide has been studied as a potential adsorbent for the removal of pollutants from water.
properties
Product Name |
N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide |
|---|---|
Molecular Formula |
C13H13ClN2O2S |
Molecular Weight |
296.77 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-2-10-3-6-12(7-4-10)19(17,18)16-13-8-5-11(14)9-15-13/h3-9H,2H2,1H3,(H,15,16) |
InChI Key |
ILCCLCAKGUTEND-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl |
solubility |
8.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)










![2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)
